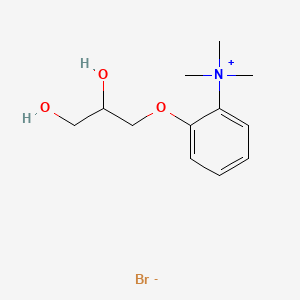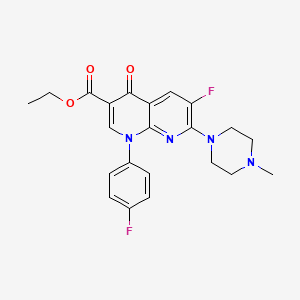![molecular formula C10H6ClF3N2O B13749341 2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)
2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone typically involves the condensation of 2-(trifluoromethyl)benzimidazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The benzimidazole ring can participate in redox reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative, while oxidation might produce a benzimidazole oxide .
Scientific Research Applications
2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential antimicrobial and antiparasitic properties make it a candidate for biological studies.
Medicine: Research into its anticancer and antiviral activities is ongoing, with the aim of developing new therapeutic agents.
Industry: It may be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-[2-(methyl)benzimidazol-1-yl]ethanone
- 2-Chloro-1-[2-(fluoromethyl)benzimidazol-1-yl]ethanone
- 2-Chloro-1-[2-(bromomethyl)benzimidazol-1-yl]ethanone
Uniqueness
2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to target molecules compared to similar compounds .
Properties
Molecular Formula |
C10H6ClF3N2O |
|---|---|
Molecular Weight |
262.61 g/mol |
IUPAC Name |
2-chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C10H6ClF3N2O/c11-5-8(17)16-7-4-2-1-3-6(7)15-9(16)10(12,13)14/h1-4H,5H2 |
InChI Key |
DAPDDWGXNCTQDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(=O)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


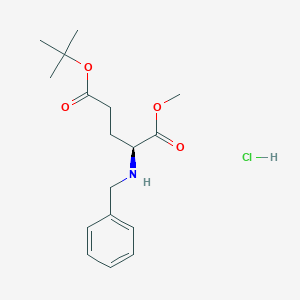
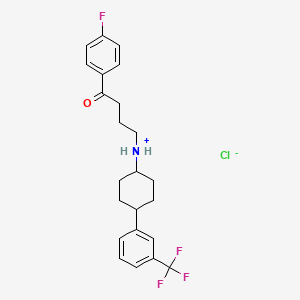
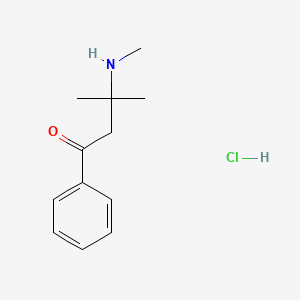
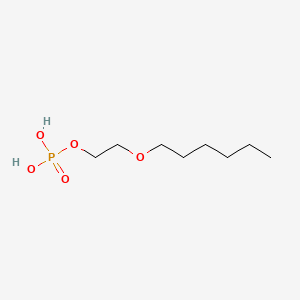

![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
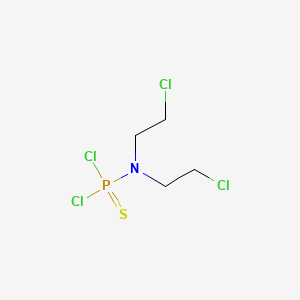

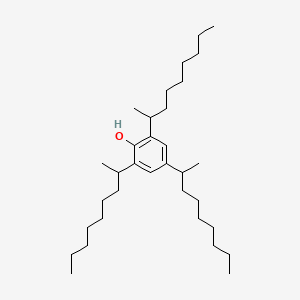

![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
